[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1932616-77-7
VCID: VC11711094
InChI: InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6-/m0/s1
SMILES: CN1CC(CC1CO)F
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol

CAS No.: 1932616-77-7

Cat. No.: VC11711094

Molecular Formula: C6H12FNO

Molecular Weight: 133.16 g/mol

* For research use only. Not for human or veterinary use.

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol - 1932616-77-7

Specification

CAS No. 1932616-77-7
Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
IUPAC Name [(2S,4S)-4-fluoro-1-methylpyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6-/m0/s1
Standard InChI Key PVVBFPXFGPDGGN-WDSKDSINSA-N
Isomeric SMILES CN1C[C@H](C[C@H]1CO)F
SMILES CN1CC(CC1CO)F
Canonical SMILES CN1CC(CC1CO)F

Introduction

Synthesis and Characterization

Synthetic routes to [(2S,4S)-4-fluoro-1-methyl-pyrrolidin-2-yl]methanol typically involve stereoselective fluorination and hydroxymethylation steps. A common strategy employs pyrrolidine precursors subjected to fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride), followed by oxidation and reduction sequences to introduce the hydroxymethyl group. For example:

  • Fluorination: (2S,4R)-4-hydroxy-1-methyl-pyrrolidine-2-carboxylate is treated with DAST to yield the fluorinated intermediate.

  • Reduction: The carboxylate group is reduced to a hydroxymethyl moiety using lithium aluminum hydride (LiAlH4_4) or borane complexes.

Challenges in synthesis include maintaining stereochemical fidelity during fluorination and minimizing racemization. Industrial-scale production often leverages catalytic asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric excess .

Physical and Chemical Properties

[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol is a liquid at room temperature, with a purity of ≥95% in commercial samples . Its solubility profile suggests miscibility with polar organic solvents like methanol and dichloromethane, though aqueous solubility is limited.

Table 2: Physicochemical Properties

PropertyValueSource
Physical StateLiquid
Purity≥95%
Storage Conditions2–8°C (refrigerated)
Boiling PointNot reported

The compound’s fluorinated pyrrolidine core contributes to its metabolic stability, a desirable trait in prodrug design. Computational models predict a logP (partition coefficient) of ~0.5, indicating moderate hydrophilicity .

Analytical Methods

Quality control and characterization rely on advanced analytical techniques:

  • NMR Spectroscopy: 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm structural integrity and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers, ensuring ≥98% enantiomeric excess .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) validates molecular weight (m/zm/z 133.17 for [M+H]+^+) .

Biological Properties and Applications

  • Enzyme Inhibition: Fluorinated pyrrolidines often act as transition-state analogs for proteases and kinases .

  • Antiviral Activity: Similar compounds show efficacy against RNA viruses by interfering with viral replication machinery .

Table 3: Comparative Bioactivity of Pyrrolidine Analogs

CompoundTargetIC50_{50}Source
(2S,4R)-4-fluoro-1-methylSARS-CoV-2 Mpro^\text{pro}12 µM
(2S,4S)-4-fluoro-1-methylNot reported

Current Research and Future Directions

Recent studies focus on:

  • Stereoselective Synthesis: Developing cost-effective routes to high-purity (2S,4S) configurations.

  • Prodrug Development: Conjugating the hydroxymethyl group to antiviral agents to enhance bioavailability.

  • Computational Modeling: Predicting binding affinities for kinase targets using molecular docking simulations.

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